molecular formula C18H13ClFN3O B11460638 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11460638
M. Wt: 341.8 g/mol
InChI Key: SDLCBZPCJPMFSM-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The presence of chlorophenyl and fluorophenyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorophenyl or fluorophenyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to understand biological processes at the molecular level.

Medicine

The compound’s potential therapeutic properties make it a candidate for drug development. Researchers may investigate its effects on various biological targets to identify potential medical applications.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
  • 7-(2-chlorophenyl)-2-methyl-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine
  • 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro-(1,2,4)triazolo(1,5-a)pyrimidine

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C18H13ClFN3O

Molecular Weight

341.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H13ClFN3O/c19-12-3-1-2-11(8-12)15-9-16(24)22-18-17(15)21-10-23(18)14-6-4-13(20)5-7-14/h1-8,10,15H,9H2,(H,22,24)

InChI Key

SDLCBZPCJPMFSM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

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